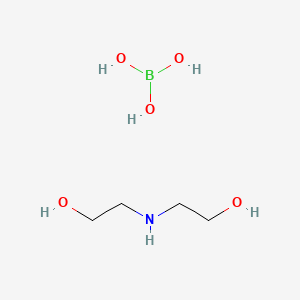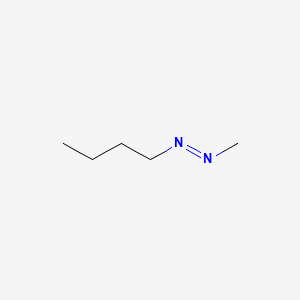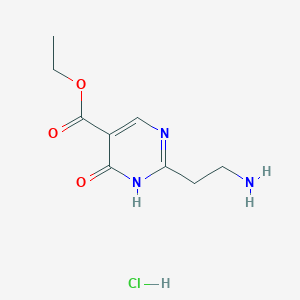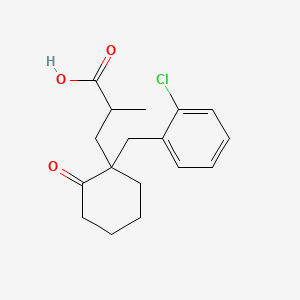
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid is an organic compound with the molecular formula C17H21ClO3. This compound is characterized by the presence of a chlorobenzyl group attached to a cyclohexane ring, which is further substituted with a methyl and oxo group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid typically involves the reaction of o-chlorobenzyl chloride with alpha-methyl-2-oxocyclohexanepropionic acid under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as CoBr2/MnBr2 are often used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The chlorobenzyl group plays a crucial role in binding to the active site of the target enzyme, while the oxo and methyl groups contribute to the overall stability and reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Chlorobenzoic acid: Similar in structure but lacks the cyclohexane ring.
Benzyl chloride: Contains a benzyl group but lacks the oxo and cyclohexane components.
2-Chlorobenzoic acid: Another chlorinated benzoic acid derivative with different functional groups.
Uniqueness
1-(o-Chlorobenzyl)-alpha-methyl-2-oxocyclohexanepropionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexane ring and the oxo group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
4418-45-5 |
|---|---|
Molekularformel |
C17H21ClO3 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
3-[1-[(2-chlorophenyl)methyl]-2-oxocyclohexyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H21ClO3/c1-12(16(20)21)10-17(9-5-4-8-15(17)19)11-13-6-2-3-7-14(13)18/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,20,21) |
InChI-Schlüssel |
WLDLYPQRSVEJCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(CCCCC1=O)CC2=CC=CC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
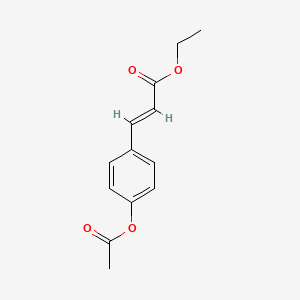
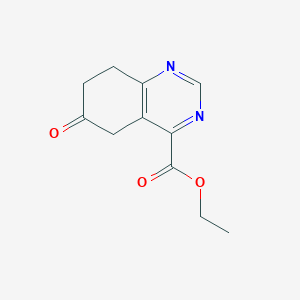
![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)
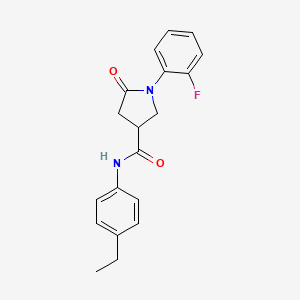
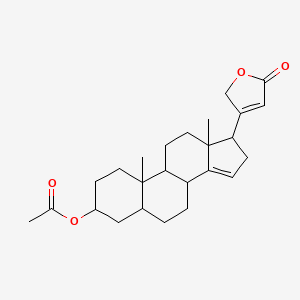
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)
![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14165410.png)
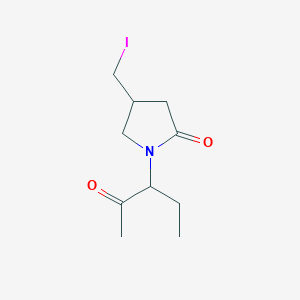
![[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14165420.png)
